molecular formula C14H18BF3O2 B580679 4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane CAS No. 1256358-84-5

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B580679
CAS No.: 1256358-84-5
M. Wt: 286.101
InChI Key: HZEQLHMVTFFKNV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and reactivity. It is used in various fields, including organic synthesis and materials science, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in organic synthesis and pharmaceuticals .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2/c1-9-6-10(14(16,17)18)8-11(7-9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEQLHMVTFFKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681913
Record name 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-84-5
Record name 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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